5-[(tert-butoxy)carbonyl]-1-phenyl-1H-pyrazole-3-carboxylic acid
Overview
Description
5-[(tert-butoxy)carbonyl]-1-phenyl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The tert-butoxycarbonyl (or tert-butoxy) group is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound might interact with amines in biological systems.
Mode of Action
The mode of action of 5-[(tert-butoxy)carbonyl]-1-phenyl-1H-pyrazole-3-carboxylic acid is likely related to its tert-butoxycarbonyl group. This group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the tert-butoxycarbonyl group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with hydrochloric acid in methanol .
Biochemical Pathways
The compound’s tert-butoxycarbonyl group is known to play a role in the protection of amines during organic synthesis . This could potentially affect various biochemical pathways involving amines.
Result of Action
The compound’s tert-butoxycarbonyl group is known to protect amines during organic synthesis , which could have various effects depending on the specific context.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the addition and removal of its tert-butoxycarbonyl group are dependent on specific conditions, such as the presence of a base or strong acid . Other environmental factors that could potentially influence the compound’s action, efficacy, and stability include temperature, pH, and the presence of other chemical species.
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)12-9-11(13(18)19)16-17(12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QREINCAOUANJDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NN1C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801147017 | |
Record name | 1H-Pyrazole-3,5-dicarboxylic acid, 1-phenyl-, 5-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801147017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258649-71-6 | |
Record name | 1H-Pyrazole-3,5-dicarboxylic acid, 1-phenyl-, 5-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258649-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-3,5-dicarboxylic acid, 1-phenyl-, 5-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801147017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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